molecular formula C19H28O8 B7821391 CID 156252

CID 156252

Cat. No.: B7821391
M. Wt: 384.4 g/mol
InChI Key: FIHJKUPKCHIPAT-HXMLZIBGSA-N
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Description

CID 156252 corresponds to Artesunate, a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from Artemisia annua. Artesunate is distinguished by its water-soluble sodium salt formulation, which enhances bioavailability and enables intravenous administration. It is clinically approved for severe malaria treatment and is under investigation for repurposing in cancer and inflammatory diseases due to its pleiotropic mechanisms, including:

  • Inhibition of NF-κB and pro-inflammatory cytokines (e.g., TNF-α, IL-6)
  • Modulation of angiogenesis via VEGF suppression
  • Induction of reactive oxygen species (ROS)-dependent apoptosis .

Its molecular formula is C₁₉H₂₈O₈, with a molecular weight of 384.42 g/mol. Artesunate’s structure includes an endoperoxide bridge critical for its antimalarial activity and a succinate ester group that improves solubility .

Properties

IUPAC Name

4-oxo-4-[[(1S,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16+,17-,18+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJKUPKCHIPAT-HXMLZIBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)OC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Fine white crystalline powder

CAS No.

88495-63-0
Record name Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARTESUNIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7458
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Chemical Reactions Analysis

Reactivity with Free Radicals

Artesunate (CID 156252) undergoes reactions involving free radicals, particularly in biological and oxidative environments. The compound’s endoperoxide bridge is critical for its reactivity, enabling cleavage upon interaction with ferrous iron (Fe²⁺) in parasitic organisms. This reaction generates carbon-centered free radicals , which subsequently alkylate heme or other biomolecules, disrupting parasitic metabolism .

Key reaction steps :

  • Endoperoxide cleavage :
    Artesunate reacts with Fe²⁺ to form an oxygen-centered radical.

    Artesunate+Fe2+Oxygen radical intermediate+Fe3+\text{Artesunate} + \text{Fe}^{2+} \rightarrow \text{Oxygen radical intermediate} + \text{Fe}^{3+}
  • Radical propagation :
    The oxygen radical rearranges to produce carbon-centered radicals , which alkylate heme or proteins.

Degradation Pathways

Artesunate is sensitive to hydrolysis and photodegradation, with stability influenced by pH and temperature:

Condition Degradation Product Mechanism
Acidic hydrolysisDihydroartemisininCleavage of the endoperoxide bridge
Alkaline hydrolysisInactive carboxylic acid derivativesEster hydrolysis
PhotodegradationDeoxyartesunateRadical-mediated decomposition

Experimental studies indicate that degradation under UV light produces deoxyartesunate via radical intermediates, corroborating its sensitivity to light .

Reaction with Nucleophiles

The α,β-unsaturated carbonyl moiety in Artesunate allows Michael addition reactions with biological nucleophiles (e.g., glutathione). This interaction contributes to both its antimalarial activity and potential toxicity in mammalian cells .

Mechanistic Insights

  • Iron-dependent activation : The reaction with Fe²⁺ is central to Artesunate’s pharmacological activity, enabling selective toxicity in malaria-infected erythrocytes.

  • Alkylation specificity : Carbon radicals preferentially target heme, forming covalent adducts that inhibit hemozoin formation, a critical process for parasite survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Artemisinin Derivatives

Structural Comparison

Artemisinin derivatives share a core sesquiterpene lactone framework but differ in functional groups, affecting solubility and pharmacokinetics:

Compound CID Molecular Formula Molecular Weight (g/mol) Key Structural Features
Artemisinin 68827 C₁₅H₂₂O₅ 282.33 Endoperoxide bridge, lactone ring
Dihydroartemisinin 139073990 C₁₅H₂₄O₅ 284.35 Reduced lactone to lactol (improved stability)
Artemether 68911 C₁₆H₂₆O₅ 298.37 Methyl ether at C-12 (lipophilic)
Arteether 3000469 C₁₇H₂₈O₅ 312.40 Ethyl ether at C-12 (prolonged half-life)
Artesunate 156252 C₁₉H₂₈O₈ 384.42 Succinate ester at C-12 (water-soluble)

Key Structural Insights :

  • Dihydroartemisinin (CID 139073990) is the active metabolite of artemisinin derivatives, formed via lactone reduction.
  • Artemether (CID 68911) and Arteether (CID 3000469) are lipid-soluble, enabling long-acting formulations.
  • Artesunate (CID 156252) is the only water-soluble derivative, allowing rapid parenteral administration .

Pharmacological and Clinical Profiles

Anti-Malarial Activity:
Compound IC₅₀ (Plasmodium falciparum, nM) Half-Life (hours) Clinical Use
Artemisinin 1.5–3.0 1–3 Oral combination therapies
Dihydroartemisinin 0.8–1.5 1–2 Active metabolite in all derivatives
Artemether 1.0–2.0 7–10 Intramuscular (severe malaria)
Arteether 1.2–2.5 20–25 Intramuscular (prophylaxis)
Artesunate 0.5–1.2 0.5–1 Intravenous (severe malaria)

Mechanistic Insights :

  • All derivatives require activation by heme iron to generate free radicals, damaging parasitic membranes .
  • Artesunate’s rapid action makes it superior in acute malaria, while Arteether’s long half-life suits prophylaxis .
Anti-Cancer and Anti-Inflammatory Activity:
Compound Key Targets Observed Effects (In Vitro/In Vivo)
Artemisinin NF-κB, MMP-9, ROS Inhibits lung cancer cell invasion (IC₅₀: 10 μM)
Artesunate VEGF, Bcl-2, Caspase-3 Induces apoptosis in leukemia (IC₅₀: 2.5 μM)
Artemether STAT3, Cyclin D1 Suppresses hepatocellular carcinoma growth
Dihydroartemisinin p53, MAPK pathways Reduces inflammation in COPD models

Research Highlights :

  • Artesunate shows superior potency in suppressing VEGF (80% inhibition at 5 μM) compared to Artemisinin (50% at 10 μM) in lung adenocarcinoma models .
  • Dihydroartemisinin reduces TNF-α levels by 60% in murine asthma models, outperforming Artemether (40% reduction) .

Toxicity and Limitations

Compound Major Adverse Effects Clinical Challenges
Artemisinin Neurotoxicity (high doses) Limited to short-term use
Artesunate Hemolytic anemia (rare) Requires monitoring in prolonged therapies
Artemether QT prolongation Contraindicated in cardiac patients

Safety Notes:

  • Artesunate’s water solubility reduces lipid accumulation-related toxicity compared to Artemether .
  • Neurotoxicity risk is dose-dependent and reversible across all derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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